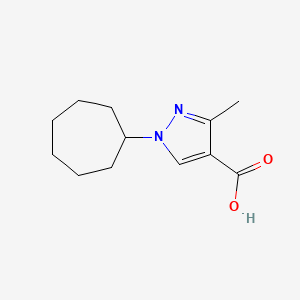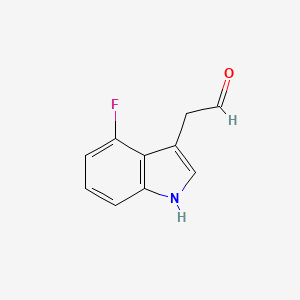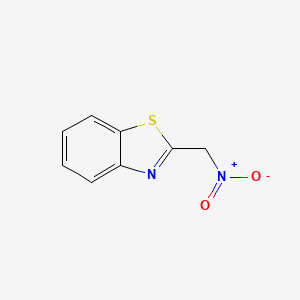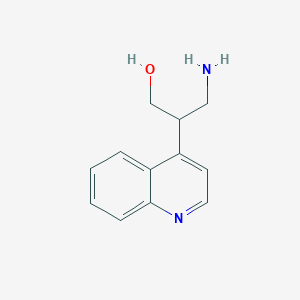
3-Amino-2-(quinolin-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(quinolin-4-yl)propan-1-ol is an organic compound that features a quinoline ring attached to a propanol chain with an amino group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(quinolin-4-yl)propan-1-ol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the nucleophilic substitution reaction where a quinoline derivative reacts with an amino alcohol under controlled conditions. For example, the reaction of 4-chloroquinoline with 3-amino-1-propanol in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(quinolin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinolin-4-ylpropan-1-one.
Reduction: Reduced quinoline derivatives.
Substitution: N-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2-(quinolin-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(quinolin-4-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit the growth of bacteria by interfering with their DNA synthesis or protein function. The quinoline ring structure allows it to intercalate into DNA, disrupting replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Substituted quinolin-4-yl)-1-alkoxypropan-2-ol: These compounds have similar structures but different substituents on the quinoline ring, which can alter their biological activity.
7-Chloroquinoline derivatives: These compounds share the quinoline core but have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
3-Amino-2-(quinolin-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3-amino-2-quinolin-4-ylpropan-1-ol |
InChI |
InChI=1S/C12H14N2O/c13-7-9(8-15)10-5-6-14-12-4-2-1-3-11(10)12/h1-6,9,15H,7-8,13H2 |
Clave InChI |
YCQVOICQCPGFFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)C(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


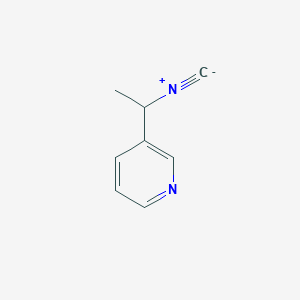

![Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)

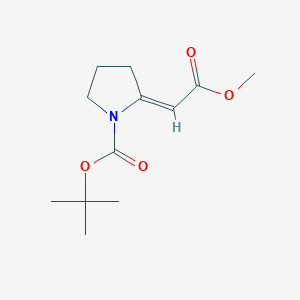
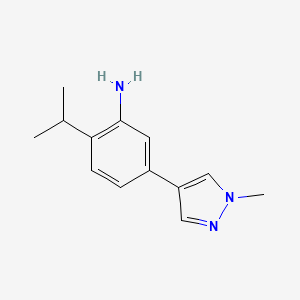
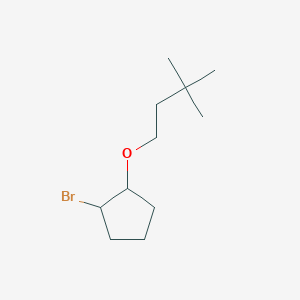

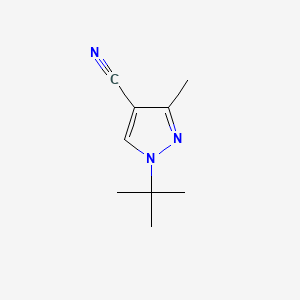
![n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B13615078.png)
![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)
